10-Propylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione
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Overview
Description
10-Propylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione is a heterocyclic compound that belongs to the pyrimidoquinoline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrimidoquinoline core with a propyl group at the 10th position and two keto groups at the 2nd and 4th positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Propylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione can be achieved through a multicomponent reaction involving barbituric acid, aldehydes, and anilines. This one-pot reaction is efficient and allows for the facile synthesis of various substituted pyrimidoquinolines . The reaction typically involves the condensation of barbituric acid with an aldehyde and an aniline in the presence of a catalyst such as trityl chloride under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of commercially available anilines and aldehydes, along with efficient catalysts, can streamline the production process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
10-Propylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Properties
CAS No. |
59997-18-1 |
---|---|
Molecular Formula |
C14H13N3O2 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
10-propylpyrimido[4,5-b]quinoline-2,4-dione |
InChI |
InChI=1S/C14H13N3O2/c1-2-7-17-11-6-4-3-5-9(11)8-10-12(17)15-14(19)16-13(10)18/h3-6,8H,2,7H2,1H3,(H,16,18,19) |
InChI Key |
BWYGYIPYACXJED-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2C=C3C1=NC(=O)NC3=O |
Origin of Product |
United States |
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